

# A Technical Guide to the Dichotomous Functions of Cytosolic and Mitochondrial Fumarate Hydratase

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fumarate*

Cat. No.: *B1241708*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fumarate** hydratase (FH) is a critical enzyme in central metabolism, encoded by the nuclear FH gene. While classically known for its role in the mitochondrial tricarboxylic acid (TCA) cycle, the existence of a distinct cytosolic isoform underscores a functional dichotomy with profound implications for cellular homeostasis and disease. The two isoforms are identical in amino acid sequence but differ in their subcellular localization, driven by the presence or absence of a mitochondrial targeting signal.<sup>[1][2]</sup> Mitochondrial FH is indispensable for aerobic respiration, catalyzing the hydration of **fumarate** to malate. The cytosolic isoform participates in amino acid metabolism and, critically, functions as a key component of the DNA damage response. Deficiency of FH, regardless of the isoform's primary location, leads to the accumulation of the oncometabolite **fumarate**, which instigates a cascade of pathological signaling events, including pseudohypoxia, oxidative stress, and epigenetic dysregulation, ultimately driving tumorigenesis. This guide provides an in-depth exploration of the distinct functions of mitochondrial and cytosolic FH, the pathological consequences of their dysfunction, and the experimental methodologies used to investigate their activities.

## The Canonical Role: Mitochondrial Fumarate Hydratase in the TCA Cycle

The primary and most well-understood function of mitochondrial **fumarate** hydratase is its role as a core component of the tricarboxylic acid (TCA) cycle.<sup>[1][3]</sup> Within the mitochondrial matrix, FH catalyzes the reversible stereospecific hydration of **fumarate** to L-malate.<sup>[4][5]</sup> This reaction is a crucial step for the continued oxidation of acetyl-CoA, contributing to the production of NADH, which is subsequently used by the electron transport chain to generate ATP.<sup>[4]</sup>

Loss of mitochondrial FH function leads to a truncation of the TCA cycle, severely impairing oxidative phosphorylation and forcing a metabolic shift towards aerobic glycolysis to meet cellular energy demands—a phenomenon reminiscent of the Warburg effect.<sup>[6][7]</sup> This disruption results in decreased maximal mitochondrial respiration and the accumulation of **fumarate** within the mitochondria, which subsequently permeates into other cellular compartments.<sup>[3][8][9]</sup>

## Extramitochondrial Functions: Cytosolic Fumarate Hydratase

The cytosolic isoform of FH plays distinct roles in cellular metabolism and genome integrity. It is responsible for metabolizing **fumarate** generated as a byproduct of the urea cycle and the purine nucleotide cycle, converting it into malate for other biosynthetic pathways.<sup>[3][4][8]</sup>

A critical, non-canonical function of cytosolic FH is its participation in the DNA Damage Response (DDR).<sup>[10]</sup> In response to DNA double-strand breaks, FH is phosphorylated and translocates to the nucleus.<sup>[4]</sup> There, it locally produces **fumarate** by converting malate. This nuclear pool of **fumarate** acts as a competitive inhibitor of the 2-oxoglutarate-dependent histone demethylase KDM2B.<sup>[4]</sup> The resulting inhibition of H3K36me2 demethylation is crucial for promoting the non-homologous end-joining (NHEJ) pathway of DNA repair.<sup>[4]</sup>

[Click to download full resolution via product page](#)**Fig 1. Compartmentalized Functions of Fumarate Hydratase.**

# Pathophysiology of Fumarate Hydratase Deficiency

The loss of FH activity, regardless of the initiating compartment, culminates in the massive accumulation of cellular **fumarate**.<sup>[3]</sup> This accumulation is the central pathogenic event, driving a host of downstream effects that promote tumorigenesis. **Fumarate** acts as a competitive inhibitor of a class of enzymes known as 2-oxoglutarate (α-KG)-dependent dioxygenases.<sup>[1][6]</sup>

- Pseudohypoxia via HIF-1 $\alpha$  Stabilization: **Fumarate** inhibits HIF prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1 $\alpha$ ) for degradation in the presence of oxygen.<sup>[11]</sup> This inhibition leads to the stabilization and activation of HIF-1 $\alpha$  even under normoxic conditions, a state termed "pseudohypoxia."<sup>[6]</sup> Activated HIF-1 $\alpha$  upregulates genes involved in glycolysis, angiogenesis, and cell proliferation, such as GLUT1, PKM2, and LDHA.<sup>[6]</sup>
- NRF2 Pathway Activation: **Fumarate** can covalently modify cysteine residues on the KEAP1 protein through a process called succination.<sup>[9]</sup> This modification prevents KEAP1 from targeting the transcription factor NRF2 for degradation, leading to the constitutive activation of the NRF2-mediated antioxidant response, which helps cancer cells survive oxidative stress.<sup>[9]</sup>
- Epigenetic Reprogramming: **Fumarate** also inhibits other α-KG-dependent dioxygenases, including the JmjC-domain-containing histone demethylases and the TET family of DNA hydroxylases.<sup>[3]</sup> This results in widespread hypermethylation of histones and DNA, leading to epigenetic silencing of tumor suppressor genes and altered gene expression profiles.<sup>[3]</sup>
- Protein Succination: High intracellular **fumarate** concentrations lead to the non-enzymatic succination of cysteine residues on a wide array of proteins, altering their function.<sup>[4][12]</sup> For example, succination of the tumor suppressor PTEN leads to its inhibition and subsequent activation of the pro-survival PI3K signaling pathway.<sup>[3]</sup>

These molecular derangements are the basis for two distinct clinical syndromes:

- Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC): An autosomal dominant syndrome caused by a heterozygous germline FH mutation, predisposing individuals to benign tumors of the skin and uterus and an aggressive form of papillary renal cell cancer.<sup>[5]</sup> <sup>[13]</sup>

- Fumarase Deficiency: A rare and severe autosomal recessive metabolic disorder caused by biallelic FH mutations, characterized by neonatal encephalopathy, seizures, and profound developmental delay.[4][14]



[Click to download full resolution via product page](#)

**Fig 2. Pathophysiological Consequences of FH Deficiency.**

## Quantitative Analysis of FH Function

Quantitative data is essential for understanding the enzymatic efficiency of FH and the downstream consequences of its loss.

| Parameter | Value            | Substrate | Reference(s)         |
|-----------|------------------|-----------|----------------------|
| Km        | 41 ± 1.1 μM      | Fumarate  | <a href="#">[2]</a>  |
| Km        | 1.9 mM           | L-Malate  | <a href="#">[15]</a> |
| kcat      | 170 s-1          | Fumarate  | <a href="#">[4]</a>  |
| kcat      | 280 s-1          | L-Malate  | <a href="#">[4]</a>  |
| Vmax      | 170 μmols/min/mg | L-Malate  | <a href="#">[15]</a> |

**Table 1. Kinetic Properties of Human Fumarate Hydratase.**

| Parameter         | Fold Change (FH-deficient vs. WT) | Cell Type                   | Reference(s)        |
|-------------------|-----------------------------------|-----------------------------|---------------------|
| Cellular Fumarate | Undetectable to 8.9 fmol/cell     | Mouse Embryonic Fibroblasts | <a href="#">[6]</a> |
| Glut1 mRNA        | + 17.5                            | Mouse Embryonic Fibroblasts | <a href="#">[6]</a> |
| Hk2 mRNA          | + 3.8                             | Mouse Embryonic Fibroblasts | <a href="#">[6]</a> |
| Ldha mRNA         | + 8.7                             | Mouse Embryonic Fibroblasts | <a href="#">[6]</a> |

**Table 2. Metabolic and Transcriptional Consequences of FH Deficiency.**

## Key Experimental Methodologies

### Protocol 1: Fumarate Hydratase Enzyme Activity Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay to measure FH activity by monitoring the production of NADH.

- Principle: FH converts **fumarate** to L-malate. In a coupled reaction, L-malate dehydrogenase (MDH) oxidizes L-malate to oxaloacetate while reducing NAD<sup>+</sup> to NADH. The rate of NADH

formation is directly proportional to FH activity and can be measured by the increase in absorbance at 340 nm.[16]

- Reagents:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl<sub>2</sub>.
- **Fumarate** solution (Substrate): 100 mM potassium **fumarate** in Assay Buffer.
- NAD<sup>+</sup> solution: 10 mM NAD<sup>+</sup> in Assay Buffer.
- L-Malate Dehydrogenase (MDH): ~500 units/mL solution.
- Sample: Cell or tissue lysate containing FH.

- Procedure:

1. Prepare a reaction master mix in a 1.5 mL tube containing: 800  $\mu$ L Assay Buffer, 100  $\mu$ L NAD<sup>+</sup> solution, and 10  $\mu$ L MDH solution.
2. In a UV-transparent cuvette, add 950  $\mu$ L of the master mix.
3. Add 20-50  $\mu$ L of the sample lysate to the cuvette and mix by pipetting.
4. Place the cuvette in a spectrophotometer and record a baseline reading at 340 nm for 2-3 minutes.
5. Initiate the reaction by adding 50  $\mu$ L of the **Fumarate** solution. Mix quickly.
6. Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
7. Calculate the rate of change in absorbance ( $\Delta A_{340}/\text{min}$ ).
8. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>) to convert the rate to  $\mu$ mol of NADH formed per minute. Normalize this value to the total protein concentration of the lysate.



[Click to download full resolution via product page](#)

**Fig 3. Workflow for a Coupled FH Enzyme Activity Assay.**

## Protocol 2: Subcellular Fractionation for Isolation of Cytosolic and Mitochondrial Fractions

This protocol uses differential centrifugation to separate cytosolic and mitochondrial components from cultured cells.

- Principle: Cellular components are separated based on their size, shape, and density by subjecting the cell homogenate to sequentially increasing centrifugation forces.
- Reagents:

- PBS (Phosphate-Buffered Saline), ice-cold.
- Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA, supplemented with protease inhibitors just before use.

- Procedure:
  1. Harvest cultured cells (~5x10<sup>7</sup> cells) and wash twice with ice-cold PBS, pelleting at 500 x g for 5 minutes at 4°C.
  2. Resuspend the cell pellet in 1 mL of ice-cold MIB.
  3. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice. Check for cell lysis under a microscope.
  4. Transfer the homogenate to a microfuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
  5. Carefully transfer the supernatant (post-nuclear supernatant) to a new tube.
  6. Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction. The supernatant is the cytosolic fraction.
  7. Carefully collect the supernatant (cytosolic fraction) and store it at -80°C.
  8. Wash the mitochondrial pellet by resuspending it in 500 µL of MIB and centrifuging again at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
  9. Resuspend the final mitochondrial pellet in a suitable lysis buffer for downstream applications (e.g., Western blot, activity assays).
  10. Validation: Confirm the purity of the fractions via Western blot using marker proteins: COX IV or VDAC1 for mitochondria, and GAPDH or Tubulin for cytosol.

[Click to download full resolution via product page](#)**Fig 4. Workflow for Subcellular Fractionation.**

## Implications for Drug Development

The status of FH as a tumor suppressor and the unique metabolic dependencies of FH-deficient cells present several therapeutic opportunities.

- Targeting Metabolic Vulnerabilities: FH-deficient tumors are highly reliant on aerobic glycolysis and glutamine-dependent reductive carboxylation.<sup>[3]</sup> Inhibitors of these pathways may show selective toxicity. Furthermore, defects in the urea cycle in some FH-deficient models suggest that arginine depletion could be a viable therapeutic strategy.<sup>[17]</sup>
- Synthetic Lethality: A promising approach involves exploiting synthetic lethal interactions. It has been demonstrated that FH-deficient cells show increased expression of heme oxygenase-1 (HO-1) and are particularly sensitive to its inhibition, suggesting a synthetic lethal relationship that could be exploited therapeutically.<sup>[7]</sup>
- Targeting Downstream Pathways: The constitutive activation of the HIF and NRF2 pathways in FH-deficient tumors provides further targets for drug development.

## Conclusion

**Fumarate** hydratase exhibits a remarkable functional duality dictated by its subcellular location. The mitochondrial isoform is a cornerstone of cellular energy production, while the cytosolic isoform is integral to biosynthetic pathways and, critically, the maintenance of genome stability. Despite these distinct roles, the pathological consequence of FH loss is unified by a single biochemical event: the accumulation of **fumarate**. This oncometabolite's ability to disrupt a wide range of enzymatic processes creates a pro-tumorigenic cellular state. A thorough understanding of the separate and combined functions of the FH isoforms is therefore essential for developing targeted therapies for FH-deficient cancers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Fumarate hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fumarate hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 14. Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Dichotomous Functions of Cytosolic and Mitochondrial Fumarate Hydratase]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241708#the-function-of-cytosolic-vs-mitochondrial-fumarate-hydratase>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)